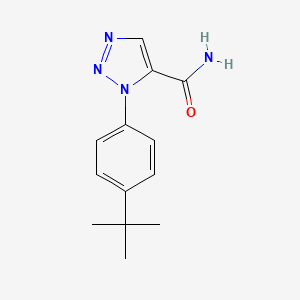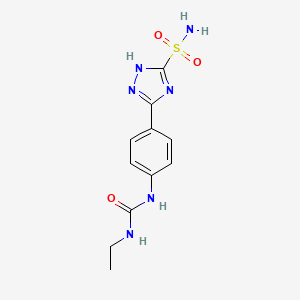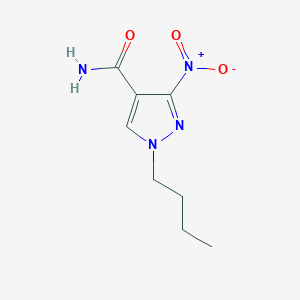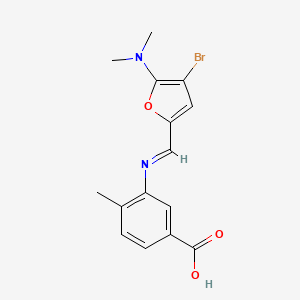
(S)-Methyl 1-cyanopyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 1-cyanopyrrolidine-2-carboxylate is a chiral compound featuring a pyrrolidine ring, a nitrile group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-cyanopyrrolidine-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a nitrile compound, followed by esterification. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
(S)-Methyl 1-cyanopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various esters or amides, depending on the nucleophile used.
科学的研究の応用
(S)-Methyl 1-cyanopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Methyl 1-cyanopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-carboxylate derivatives: These compounds share the pyrrolidine ring structure and have similar reactivity.
Nitrile-containing compounds: These compounds undergo similar oxidation and reduction reactions.
Uniqueness
(S)-Methyl 1-cyanopyrrolidine-2-carboxylate is unique due to its specific combination of functional groups and chiral center, which confer distinct reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
methyl (2S)-1-cyanopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)6-3-2-4-9(6)5-8/h6H,2-4H2,1H3/t6-/m0/s1 |
InChIキー |
HAUJCOYPXFAWIL-LURJTMIESA-N |
異性体SMILES |
COC(=O)[C@@H]1CCCN1C#N |
正規SMILES |
COC(=O)C1CCCN1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



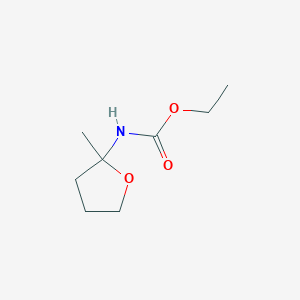
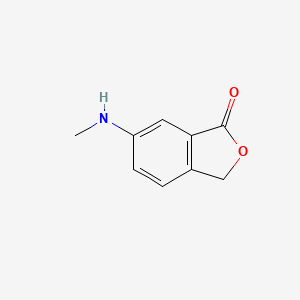
![4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12878102.png)
![4-Mercaptobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12878108.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12878118.png)

![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)

